molecular formula C24H21N3O6S3 B2780625 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate CAS No. 877642-69-8

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate

Cat. No.: B2780625
CAS No.: 877642-69-8
M. Wt: 543.63
InChI Key: NBTIBLKGQBWZCD-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate is a structurally complex molecule featuring multiple heterocyclic and functional motifs. Its core structure includes:

  • A thiophene-2-carboxamide substituent, which is known to influence pharmacokinetic properties such as solubility and membrane permeability.
  • A 4-butoxybenzoate ester group, likely contributing to lipophilicity and metabolic stability.

Spectral characterization methods (e.g., IR, NMR, and mass spectrometry) used for structurally similar compounds (e.g., triazepine-thiophene hybrids) would apply here to confirm functional groups and regiochemistry .

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S3/c1-2-3-10-31-16-8-6-15(7-9-16)22(30)33-19-13-32-17(12-18(19)28)14-35-24-27-26-23(36-24)25-21(29)20-5-4-11-34-20/h4-9,11-13H,2-3,10,14H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTIBLKGQBWZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate involves multiple steps:

  • Preparation of Intermediate Compounds: : The starting materials typically involve thiophene, carboxamido, and thiadiazole derivatives, which are synthesized through established organic reactions.

  • Formation of the Pyran Ring: : This involves a cyclization reaction where the intermediate compounds are reacted under specific conditions to form the 4H-pyran ring.

  • Introduction of the Thio Group: : Thiolation is achieved using appropriate sulfur-containing reagents.

  • Esterification: : The final step involves esterifying the 4-butoxybenzoate moiety.

Industrial Production Methods

On an industrial scale, the production follows similar synthetic routes but involves optimized conditions for large-scale reactions. This includes the use of high-yield reagents, catalysts to speed up the reactions, and purification techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

  • Reduction: : The compound can be reduced using hydrogenation or other reducing agents to yield different reduced forms.

  • Substitution: : It undergoes substitution reactions, especially at the thiadiazole and thiophene rings, with halogens or other substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: : Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products Formed

The major products depend on the type of reaction. For instance:

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Formation of dihydro derivatives.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

The compound finds applications in various scientific research fields:

  • Chemistry: : Used as a precursor for synthesizing other complex molecules.

  • Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for drug development due to its diverse pharmacological properties.

  • Industry: : Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate exerts its effects is complex and involves multiple pathways:

  • Molecular Targets: : It interacts with various biomolecules, including enzymes and receptors.

  • Pathways Involved: : The compound can modulate different biochemical pathways, depending on the target organism or cell type.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity : Unlike triazepine-based hybrids (e.g., 7b) , the target compound’s 4H-pyran and 1,3,4-thiadiazole rings may confer distinct electronic properties, influencing redox behavior or binding affinities.

Substituent Effects : The 4-butoxybenzoate group in the target compound offers greater lipophilicity compared to smaller alkoxy groups (e.g., methoxy in 7b) or aromatic carbamothioyl groups (e.g., 9b). This could enhance bioavailability but reduce aqueous solubility .

Synthetic Complexity : The target compound’s multi-step synthesis likely parallels methods for 9b (thiophene-isothiocyanate coupling) and 7b (thiosemicarbazide cyclization), but with additional challenges in regioselective thioether formation .

Physicochemical and Spectral Comparisons

Table: Spectral Data for Thiophene-Based Analogues

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Melting Point (°C) Yield (%)
Target Compound Not reported in evidence Not reported
7b () 3250 (NH), 1680 (C=O) 2.35 (s, CH3), 3.85 (s, OCH3) 160–162 76
9b () 3300 (NH), 1650 (C=O) 2.30 (s, CH3), 7.25–7.40 (Ar-H) 202–204 76
  • IR Spectroscopy : The target compound would exhibit peaks for C=O (pyran, ~1680 cm⁻¹), C=S (thiadiazole, ~1250 cm⁻¹), and ester C-O (~1200 cm⁻¹), consistent with 7b and 9b .
  • ¹H-NMR : Expected signals include aromatic protons from thiophene (~6.8–7.5 ppm), butoxy CH2 (δ ~1.5–4.0 ppm), and pyran ring protons (δ ~5.5–6.5 ppm) .

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate is a hybrid organic molecule that integrates various functional groups, making it a subject of interest in medicinal chemistry and biological research. Its unique structure suggests potential pharmacological activities, particularly in the realm of enzyme inhibition and receptor interaction.

Molecular Structure and Properties

The molecular formula for this compound is C23H19N3O6S3C_{23}H_{19}N_{3}O_{6}S_{3}, with a molecular weight of approximately 529.6 g/mol. The structure features a pyran ring, thiophene, and thiadiazole moieties, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC23H19N3O6S3
Molecular Weight529.6 g/mol
CAS Number[specific CAS number]

Enzyme Inhibition

Recent studies have shown that derivatives of thiadiazole, similar to the compound , exhibit significant acetylcholinesterase (AChE) inhibitory activity . For instance, compounds bearing the thiadiazole nucleus have demonstrated IC50 values in the nanomolar range against AChE, suggesting potential applications in treating Alzheimer's disease . This class of compounds has been proposed as promising candidates for further development due to their efficacy compared to standard treatments like donepezil.

The biological activity of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate likely involves interactions with specific enzymes or receptors. The presence of multiple heterocyclic rings enhances its ability to fit into active sites of target proteins, potentially leading to competitive inhibition or allosteric modulation.

Case Studies and Research Findings

  • Anticholinesterase Activity : A study synthesized a series of benzamide derivatives with thiadiazole structures that showed promising AChE inhibition. Some derivatives outperformed donepezil in terms of potency .
  • Cardiovascular Implications : Related compounds have been identified as functional antagonists of the apelin receptor (APJ), which plays a critical role in cardiovascular homeostasis. These findings indicate that similar structural motifs could be explored for cardiovascular therapeutic applications .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that require precise control over conditions such as temperature and pH to optimize yield and purity. The successful formation of the thiophene carboxamide is essential for achieving the desired product.

Q & A

(Basic) What synthetic routes are recommended for synthesizing this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiadiazole-thiophene core via condensation of 5-aminothiadiazole with thiophene-2-carboxylic acid derivatives under reflux in ethanol .
  • Step 2: Functionalization of the pyran moiety using 4-butoxybenzoic acid via esterification under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Step 3: Coupling the thiadiazole-thiophene intermediate with the pyran-ester using a thiomethyl linker .

Characterization Methods:

  • IR Spectroscopy: Confirm C=O (1650–1750 cm⁻¹), C-S (650–750 cm⁻¹), and NH/OH stretches (3200–3400 cm⁻¹) .
  • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm; pyran C=O at ~170 ppm) .
  • Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

(Advanced) How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved during structural elucidation?

Discrepancies often arise from dynamic effects or impurities. Methodological approaches include:

  • Variable Temperature NMR: Assess conformational changes (e.g., rotational barriers in thiadiazole rings) causing split peaks .
  • 2D NMR Techniques (COSY, HSQC): Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • Comparative Analysis: Cross-reference with analogous compounds (e.g., thiophene-thiadiazole derivatives in and ) to identify expected chemical shifts .

Example: In , compound 7a (m.p. 278–280°C) showed distinct aromatic proton splitting due to steric hindrance from the nitro group, resolved via HSQC .

(Advanced) What strategies improve coupling efficiency between the thiadiazole and pyran moieties?

Optimization involves:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiomethyl linker .
  • Catalysis: Use of DBU (1,8-diazabicycloundec-7-ene) to deprotonate thiol groups for efficient SN2 reactions .
  • Temperature Control: Reactions at 60–80°C balance reactivity and side-product formation .

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